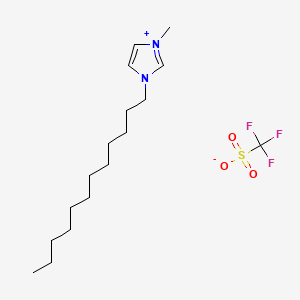

1-Dodecyl-3-methylimidazolium triflate

Description

Significance of Imidazolium-Based Ionic Liquids in Contemporary Scientific Disciplines

Among the diverse families of ionic liquids, those based on the imidazolium (B1220033) cation are the most extensively studied and utilized. proquest.comconicet.gov.arresearchgate.net Their popularity is due to their relative ease of synthesis, stability, and the highly tunable nature of their physicochemical properties. rsc.orgresearchgate.net The structure of the imidazolium cation, particularly the 1,3-disubstituted variants, allows for systematic modifications, such as changing the length and functionality of the alkyl chains at the N1 and N3 positions. conicet.gov.ar

Imidazolium-based ILs have found significant applications across a range of scientific disciplines:

Green Chemistry: Their low volatility and non-flammability make them attractive as environmentally benign alternatives to traditional volatile organic solvents in chemical synthesis and catalysis. proquest.comresearchgate.net

Electrochemistry: Imidazolium salts exhibit high ionic conductivity and a wide electrochemical stability window, making them excellent electrolytes for devices like batteries and fuel cells. proquest.comrsc.org

Catalysis: They can act as both solvents and catalysts in various organic reactions, sometimes leading to enhanced reaction rates and selectivity. mdpi.com

Separation Science: The tunable solvation properties of imidazolium ILs are exploited in liquid-liquid extraction processes, such as the extractive desulfurization of fuels. conicet.gov.arelsevierpure.com

Biotechnology and Materials Science: These ILs have been used in the dissolution and processing of biomass, in the synthesis of nanomaterials, and as media for enzymatic reactions. conicet.gov.arnih.gov

The dicationic versions of imidazolium ILs, where two imidazolium rings are connected by a linker, represent a further evolution, offering enhanced thermal stability and different catalytic activities. mdpi.com

Specific Research Context of 1-Dodecyl-3-methylimidazolium (B1224283) Triflate within Ionic Liquid Chemistry

1-Dodecyl-3-methylimidazolium triflate , also known as [C₁₂MIM][OTf], is a specific imidazolium-based ionic liquid. It consists of a 1-dodecyl-3-methylimidazolium cation and a trifluoromethanesulfonate (B1224126) anion. The cation features a long dodecyl (C₁₂) alkyl chain at the N1 position and a methyl group at the N3 position of the imidazole (B134444) ring. This long alkyl chain imparts significant hydrophobicity to the cation. The trifluoromethanesulfonate anion, often abbreviated as triflate or OTf, is a non-coordinating anion known for conferring high thermal stability to the resulting salt.

Research into [C₁₂MIM][OTf] and related long-chain imidazolium ILs focuses on leveraging the unique properties arising from the combination of a bulky, asymmetric cation with a stable anion. For example, the long dodecyl chain can lead to self-assembly and the formation of nanostructures within the liquid phase, influencing its bulk properties. nih.gov Studies involving similar structures, like 1-dodecyl-3-methylimidazolium chloride (C₁₂Im-Cl), have shown their effectiveness in challenging applications such as solubilizing highly hydrophobic integral membrane proteins for proteomic analysis, outperforming traditional surfactants. nih.gov The triflate anion is often chosen in syntheses where a water-stable, yet reactive, IL is required. nih.govresearchgate.net The specific properties of this compound make it a compound of interest for applications requiring a thermally stable, hydrophobic ionic liquid.

Physicochemical Data for this compound

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₁F₃N₂O₃S | roco.global |

| Molecular Weight | 400.50 g/mol | roco.global |

| CAS Number | 404001-52-1 | roco.globalepa.gov |

| Melting Point | 47 °C | roco.global |

| Boiling Point | 300 °C (Predicted) | epa.gov |

| Flash Point | 185 °C (Predicted) | epa.gov |

| Vapor Pressure | 3.31e-5 mmHg (Predicted) | epa.gov |

| Water Solubility | 3.89e-4 mol/L (Predicted) | epa.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)8(5,6)7/h14-16H,3-13H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNWMNCQEJIOHL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049299 | |

| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404001-52-1 | |

| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethylsulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4FK8825Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Purity Assessment in Academic Research

Precursor Synthesis Routes for 1-Dodecyl-3-methylimidazolium (B1224283) Cation

The foundational step in producing 1-dodecyl-3-methylimidazolium triflate is the synthesis of its cationic precursor, typically 1-dodecyl-3-methylimidazolium halide.

The most common route to the 1-dodecyl-3-methylimidazolium cation is through a quaternization reaction, a type of SN2 nucleophilic substitution. nih.gov This involves the alkylation of an imidazole (B134444) derivative, most frequently 1-methylimidazole (B24206), with a long-chain haloalkane, such as 1-bromododecane (B92323) or 1-chlorododecane. nih.govresearchgate.netresearchgate.net

The reaction mechanism involves the nucleophilic nitrogen atom of the 1-methylimidazole ring attacking the electrophilic carbon of the haloalkane, displacing the halide ion and forming the desired 1-dodecyl-3-methylimidazolium cation. nih.gov Academic research has explored various conditions to optimize this synthesis for high yield and purity. Key parameters that are often adjusted include reaction temperature, duration, and the choice of solvent. For instance, reacting equimolar amounts of 1-methylimidazole with 1-bromododecane at 60 °C for 24 hours under an inert atmosphere has been reported as an effective method. nih.gov Other procedures involve refluxing the reactants in a solvent like toluene (B28343) for extended periods. orientjchem.org The resulting product is often a viscous oil or a solid at room temperature. orientjchem.org

| Alkylating Agent | Solvent | Temperature | Duration | Reference |

|---|---|---|---|---|

| 1-Bromododecane | None (Neat) | 60 °C | 24 hours | nih.gov |

| 1-Chlorododecane | Not specified | Not specified | Not specified | researchgate.net |

| 3-Bromo-1-propene (example) | Toluene | Reflux (~110 °C) | 24 hours | orientjchem.org |

The purity of the final ionic liquid is critically dependent on the purity of the initial precursors. While some studies utilize high-purity, analytical-grade reagents directly without further treatment nih.gov, others incorporate specific purification steps to remove contaminants that could interfere with the reaction or affect the final product's properties.

For the haloalkane and imidazole precursors, purification can involve distillation. For the resulting halide-based ionic liquid precursor, purification often involves the use of sorbent materials. semanticscholar.org A common procedure involves dissolving the crude 1-dodecyl-3-methylimidazolium halide in an aqueous solution and treating it with materials like activated charcoal or alumina (B75360). semanticscholar.org These sorbents are effective at removing colored impurities and other organic byproducts. semanticscholar.org The process typically involves stirring the solution with the sorbent for a set period, sometimes with gentle heating, followed by vacuum filtration to remove the solid adsorbent material. semanticscholar.org

Anion Exchange Strategies for Triflate Formation

Once the 1-dodecyl-3-methylimidazolium cation (typically as a halide salt) is synthesized and purified, the next crucial step is to replace the halide anion with the triflate (CF₃SO₃⁻) anion. This is achieved through a process known as anion metathesis or ion exchange. researchgate.netfau.de

The most prevalent strategy involves reacting the 1-dodecyl-3-methylimidazolium halide with a triflate salt. nih.gov The choice of the triflate salt is critical, as the reaction's driving force is often the precipitation of an insoluble inorganic salt. Common reagents include alkali metal triflates such as sodium triflate or lithium triflate, or other salts like silver triflate. nih.govgoogle.com For example, an aqueous solution of 1-dodecyl-3-methylimidazolium bromide can be mixed with an aqueous solution of sodium triflate. This results in the formation of the desired ionic liquid and sodium bromide. Because sodium bromide is highly soluble in water but the target ionic liquid is less so, separation can be achieved through extraction. google.comorgsyn.org

An alternative, higher-purity route avoids the use of metal salts and the resulting halide contamination issues. This involves the direct alkylation of the base with a triflate ester, such as methyl triflate or ethyl triflate, which is a solvent-free method that produces no salt byproducts. nih.gov Another approach is the reaction of the halide precursor with triflic acid, which forms the triflate ionic liquid and a hydrogen halide, the latter of which can be removed. nih.gov

| Reagent | Precursor Anion | Byproduct | Key Advantage/Disadvantage | Reference |

|---|---|---|---|---|

| Sodium Triflate (NaOTf) | Bromide (Br⁻) | Sodium Bromide (NaBr) | Cost-effective; byproduct must be removed. | nih.govgoogle.com |

| Lithium Triflate (LiOTf) | Chloride (Cl⁻), Bromide (Br⁻) | Lithium Chloride/Bromide | Effective; byproduct removal is essential. | nih.gov |

| Triflic Acid (CF₃SO₃H) | Chloride (Cl⁻), Bromide (Br⁻) | HCl, HBr | Avoids metal ion contamination; acidic byproduct. | nih.gov |

| Silver Triflate (AgOTf) | Chloride (Cl⁻), Bromide (Br⁻) | Silver Chloride/Bromide (precipitate) | High reaction driving force due to AgX precipitation. | nih.gov |

Advanced Purification Protocols for Research-Grade this compound

Achieving the high purity (e.g., >99%) required for sensitive applications like electrochemistry necessitates advanced purification protocols to remove residual precursors, solvents, water, and inorganic salt byproducts. nih.govacs.org

Liquid-liquid extraction is a cornerstone of ionic liquid purification. nih.gov For this compound, which has moderate hydrophobicity, a typical procedure involves dissolving the crude product in water and performing multiple extractions with an immiscible organic solvent, such as dichloromethane. google.comorgsyn.org

In this process, the desired ionic liquid preferentially partitions into the organic phase, while water-soluble impurities like residual sodium bromide or sodium triflate remain in the aqueous phase. google.com The process can be repeated several times to maximize purity. google.com For more rigorous purification, continuous liquid-liquid extractors can be employed for extended periods (e.g., 48 hours). google.com After extraction, the organic phases are combined, filtered (sometimes through a plug of silica (B1680970) or alumina to capture fine particulates), and the solvent is removed under vacuum to yield the purified ionic liquid. google.com

Adsorptive methods are highly effective for removing color and non-volatile organic impurities. researchgate.netrsc.org Activated charcoal (also called decolorizing charcoal) is widely used for this purpose. semanticscholar.orggoogle.com The crude or partially purified ionic liquid is typically dissolved in a solvent (e.g., water or an organic solvent) and heated with a small amount of activated charcoal. google.com The high surface area and porous structure of the charcoal adsorb the impurity molecules. The mixture is then filtered to remove the charcoal, often resulting in a colorless or significantly less colored solution. researchgate.net This treatment is particularly effective for removing the yellowish tinge common in imidazolium (B1220033) halide precursors. google.comresearchgate.net In some protocols, the ionic liquid solution is passed through a plug of an adsorbent like alumina or silica gel as a final polishing step. google.comresearchgate.net

Lyophilization and Desiccation Procedures for Residual Solvent and Water Removal

Following synthesis, the removal of residual solvents and water is a critical step in obtaining high-purity this compound. Due to the negligible vapor pressure of most ionic liquids, traditional heating under vacuum is often sufficient for removing volatile impurities. However, for achieving exceptionally low water content, lyophilization, or freeze-drying, is a highly effective technique. researchgate.net

The lyophilization process involves three main stages: freezing, primary drying (sublimation), and secondary drying (desorption). youtube.com

Freezing : The ionic liquid, potentially dissolved in a solvent like water, is cooled to a temperature well below the solvent's freezing point, ensuring the complete solidification of the solvent. youtube.comnih.gov The freezing rate can influence the crystal structure of the frozen solvent, which in turn affects the subsequent drying steps. nih.gov

Primary Drying : The pressure in the chamber is then reduced to a deep vacuum, and the shelf temperature is slightly raised. This combination of low pressure and controlled heat input causes the frozen solvent to sublimate, transitioning directly from a solid to a vapor phase. youtube.comyoutube.com The vapor is collected on a condenser, which is maintained at a significantly lower temperature than the product chamber. youtube.com This phase removes the bulk of the unbound solvent.

Secondary Drying : In the final stage, the temperature is gradually increased further to remove any residual, bound solvent molecules from the product matrix through desorption. youtube.com

This method is particularly advantageous as it avoids exposing the ionic liquid to high temperatures for extended periods, which could risk thermal degradation. The process is complete when the product is a thoroughly dried matrix. youtube.com The use of a lyophilizer to remove water from a purified ionic liquid solution has been documented as an effective purification step. google.com

Analytical Methodologies for Purity and Structural Integrity Determination

A suite of analytical techniques is employed to confirm the identity, structure, and purity of this compound. These methods provide both qualitative and quantitative data on the compound's integrity and the presence of any impurities.

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR Spectroscopy, FT-IR Spectroscopy)

Spectroscopic methods are fundamental for verifying the molecular structure of the synthesized ionic liquid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the covalent structure of the 1-dodecyl-3-methylimidazolium cation.

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include the protons on the imidazolium ring, with the proton at the C2 position being the most deshielded (highest chemical shift). Other characteristic signals correspond to the methyl group attached to the nitrogen and the various methylene (B1212753) groups of the long dodecyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the ionic liquid, confirming the presence of both the cation and the triflate anion. The spectrum of this compound would be expected to show characteristic absorption bands for the imidazolium ring and the trifluoromethanesulfonate (B1224126) anion. For a similar compound, 1-Ethyl-3-methylimidazolium (B1214524) triflate, intense lines associated with the triflate (TfO⁻) anion are observed around 518, 574, 638, 1031, and 1167-1266 cm⁻¹. mdpi.com Bands related to the imidazolium cation vibrations are also clearly visible. mdpi.com The formation of an ester bond in a different reaction involving a dodecyl-methylimidazolium ionic liquid was confirmed by the appearance of new bands in the FT-IR spectrum. researchgate.net

The following table summarizes expected spectroscopic data for this compound based on the analysis of similar compounds.

| Technique | Functional Group/ Moiety | Expected Characteristic Signals |

| ¹H NMR | Imidazolium Ring Protons | Distinct peaks, with C2-H being most downfield |

| N-Methyl Protons | Singlet peak | |

| Dodecyl Chain Protons | Series of multiplets for -(CH₂)₁₀-, and a triplet for the terminal -CH₃ | |

| ¹³C NMR | Imidazolium Ring Carbons | Peaks in the aromatic/heterocyclic region |

| N-Methyl Carbon | Single peak | |

| Dodecyl Chain Carbons | Series of peaks in the aliphatic region | |

| FT-IR | Triflate Anion (SO₃) | Strong stretching vibrations (~1260 cm⁻¹, ~1030 cm⁻¹) |

| Triflate Anion (CF₃) | Stretching vibrations (~1150-1225 cm⁻¹) | |

| Imidazolium Ring (C-H, C=N) | Stretching and bending vibrations |

Chromatographic Analysis (e.g., High-Performance Liquid Chromatography (HPLC) for Impurity Profiling)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of ionic liquids and quantifying impurities. acs.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is the most commonly reported method for the separation and determination of ionic liquid cations. mdpi.com

The analysis of this compound would involve separating the 1-dodecyl-3-methylimidazolium cation from potential precursors (e.g., 1-methylimidazole) and side-products. A typical RP-HPLC setup utilizes a C8 or C18 stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. acs.org The choice of buffer and ion-pairing reagents can be adjusted to optimize the retention and separation of the ionic liquid's components. sielc.com Detection is commonly performed using a UV detector, as the imidazolium ring is UV-active, or more advanced detectors like electrospray ionization mass spectrometry (ESI-MS) for definitive identification. acs.org

The analytical performance of HPLC methods for similar imidazolium cations has been shown to be excellent, with high reproducibility and low detection limits. acs.orgmdpi.com

| Parameter | Typical Value / Condition | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com |

| Mobile Phase | Acetonitrile - 30mM K₂HPO₄ (40:60) | acs.orgmdpi.com |

| Detection | UV or ESI-MS | acs.org |

| Reproducibility (Peak Area) | 1.36% RSD (for 1-butyl-3-methylimidazolium) | acs.orgmdpi.com |

| Reproducibility (Retention Time) | 0.23% RSD (for 1-butyl-3-methylimidazolium) | acs.orgmdpi.com |

| Correlation Coefficient (R²) | 0.998 (for 1-butyl-3-methylimidazolium) | acs.orgmdpi.com |

Quantitative Halide Contamination Assessment (e.g., Silver Nitrate (B79036) Test)

A common impurity in ionic liquids prepared from halide precursors is residual halide ions (e.g., chloride, bromide). The silver nitrate test is a simple, qualitative method frequently used to check for the presence of these impurities. solvomet.eu

The test is performed by dissolving the ionic liquid in water and then adding a few drops of silver nitrate (AgNO₃) solution, which has been acidified with dilute nitric acid. savemyexams.comsavemyexams.com The nitric acid is added to prevent the precipitation of other silver salts, such as silver carbonate, which could give a false positive result. savemyexams.com If halide ions are present, a precipitate of the corresponding silver halide will form. savemyexams.comtutorchase.com

The color of the precipitate gives an indication of the specific halide present:

Silver Chloride (AgCl): Forms a white precipitate. savemyexams.comtutorchase.com

Silver Bromide (AgBr): Forms a cream-colored precipitate. savemyexams.comtutorchase.com

Silver Iodide (AgI): Forms a yellow precipitate. savemyexams.comtutorchase.com

To confirm the identity of the halide, the solubility of the precipitate in ammonia (B1221849) solution is tested. savemyexams.comchemguide.co.uk

AgCl: Dissolves in dilute ammonia solution. savemyexams.comtutorchase.com

AgBr: Is insoluble in dilute ammonia but dissolves in concentrated ammonia solution. savemyexams.comtutorchase.com

AgI: Is insoluble in both dilute and concentrated ammonia solution. savemyexams.comtutorchase.com

While widely used as a quick purity check, it is important to note that the silver nitrate test is generally considered qualitative or at best semi-quantitative and may not be reliable for determining the precise concentration of halide impurities. solvomet.eu More sensitive quantitative methods, such as ion chromatography or total reflection X-ray fluorescence spectrometry, are required for accurate quantification. solvomet.eu

Advanced Spectroscopic and Physico Chemical Characterization in Research

Spectroscopic Probes for Molecular Interactions and Solution Structure

Spectroscopy provides an unparalleled view into the molecular world of ionic liquids, revealing details about their structure, the interactions between ions, and their behavior in solution.

Research on related compounds, such as 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([C4mim][TfO]), has shown that the symmetric SO stretching mode, νs(SO3), of the triflate anion is particularly sensitive to the liquid's structure. nih.gov The presence of charge organization in these ionic liquids can be modeled as a quasicrystalline lattice structure. nih.gov This ordered arrangement allows for the dynamic coupling of dipole moments, leading to a phenomenon known as transverse optical-longitudinal optical (TO-LO) splitting of vibrational modes. nih.gov The magnitude of this splitting has been shown to have a linear dependence on the number density of the ionic liquid. nih.gov

Changes in temperature and pressure directly affect the density and, consequently, the degree of TO-LO splitting. nih.gov For [C4mim][TfO], increasing temperature was found to decrease the splitting, while elevated pressure increased it, observations that align with dipolar coupling theory and support the quasilattice model for this type of ionic liquid. nih.gov Although specific data for the dodecyl derivative is not as prevalent, these principles are directly applicable. The vibrational peaks associated with the triflate anion, such as those for the CF3 and SO3 groups, serve as precise probes for the intermolecular forces at play in [C12mim][TfO] systems.

Table 1: Key Infrared Vibrational Modes of the Triflate Anion in Imidazolium-Based Ionic Liquids

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| νas(CF3) | ~1229 | Asymmetric stretching of the C-F bonds in the trifluoromethyl group. researchgate.net |

| νs(CF3) | ~1164 | Symmetric stretching of the C-F bonds in the trifluoromethyl group. researchgate.net |

| νs(SO3) | ~1032 | Symmetric stretching of the S-O bonds in the sulfonate group. mdpi.com |

Note: Wavenumbers are approximate and can shift based on the specific cation, temperature, and pressure. Data is based on studies of shorter-chain analogues like [BMIM][TfO].

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for probing the structure, dynamics, and transport properties of ionic liquids. Diffusion-Ordered Spectroscopy (DOSY), a specific NMR method, is particularly effective for determining the self-diffusion coefficients of the individual ions in a liquid. researchgate.net

Studies on the 1-dodecyl-3-methylimidazolium (B1224283) ([C12mim]⁺) cation, paired with a different anion (bis(trifluoromethylsulfonyl)amide, [TFSA]⁻), have demonstrated the utility of ¹H and ¹⁹F DOSY NMR in characterizing the diffusion of all species within a solution. researchgate.net These experiments reveal how factors like the composition of mixed solvents influence the movement of the ions. For instance, in mixtures with molecular liquids, the self-diffusion coefficients of the ions may not change significantly until a high mole fraction of the molecular liquid is reached. researchgate.net

The self-diffusion coefficient is a measure of the translational mobility of an ion and is strongly influenced by the size of the ion, the viscosity of the medium, and specific ion-ion and ion-solvent interactions. In ionic liquids with long alkyl chains like [C12mim][TfO], the [C12mim]⁺ cation is expected to have a lower self-diffusion coefficient compared to analogues with shorter alkyl chains due to its larger size and greater van der Waals interactions. NMR relaxation studies can also provide information on the rotational dynamics of the ions. nih.govnih.gov The combination of diffusion and relaxation data from NMR offers a comprehensive picture of the dynamic processes occurring over various timescales in the solution state of 1-dodecyl-3-methylimidazolium triflate.

The long dodecyl chain on the [C12mim]⁺ cation gives it surfactant-like properties, leading to self-assembly and the formation of aggregates, such as micelles, in solution, particularly in water. UV-Visible spectroscopy, often in conjunction with fluorescent or solvatochromic probes, is a key method for detecting this aggregation and determining the critical aggregation concentration (CAC) or critical micelle concentration (CMC).

Research on the closely related compound 1-dodecyl-3-methylimidazolium bromide ([C12mim]Br) illustrates this approach. nih.gov By using fluorescent probes, researchers can monitor changes in the microenvironment. When aggregates form, the probe molecule partitions into the nonpolar core of the micelle, leading to a detectable change in its fluorescence spectrum. nih.gov This change is plotted against the concentration of the ionic liquid to determine the CAC. nih.gov

Studies have shown that the CAC for these types of ionic liquids is influenced by additives in the solution. nih.gov For [C12mim]Br in water, the addition of organic solvents was found to increase the CAC and the standard Gibbs energy of aggregation, while decreasing the aggregation number. nih.gov This behavior is attributed to the favorable interactions between the alkyl chain of the ionic liquid and the mixed solvents. nih.gov Similar solvatochromic studies can be applied to [C12mim][TfO] to understand how the triflate anion influences the aggregation process compared to other anions like bromide.

Table 2: Aggregation Properties of 1-Dodecyl-3-methylimidazolium Bromide in Aqueous Solution at 298.15 K

| Property | Value | Description |

| Critical Aggregation Concentration (CAC) | 13.0 mmol·kg⁻¹ | The concentration at which the ionic liquid begins to form aggregates (micelles). |

| Degree of Ionization of Aggregates (α) | 0.21 | The fraction of counterions that are not bound to the micelle surface. |

| Standard Gibbs Energy of Aggregation (ΔGₘ°) | -27.1 kJ·mol⁻¹ | The change in Gibbs free energy associated with the formation of the aggregates. |

Note: This data is for the bromide analogue, [C12mim]Br, and serves as an illustrative example of the parameters determined through aggregation studies. nih.gov

Thermophysical and Electrochemical Measurement Techniques

The practical application of ionic liquids is often dictated by their thermophysical and electrochemical properties. Precise measurements of thermal stability and electrical conductivity are therefore essential.

Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ionic liquids. The technique involves monitoring the mass of a sample as it is heated at a constant rate. The temperature at which significant mass loss begins is defined as the onset decomposition temperature (T_onset), which serves as a key indicator of short-term thermal stability. acs.org

The thermal stability of an ionic liquid is highly dependent on its constituent anion and cation. acs.org The triflate anion is known for its relatively high thermal stability. For the 1-alkyl-3-methylimidazolium cation series, a general trend has been observed where thermal stability decreases as the length of the alkyl chain increases. nih.gov This is because the longer alkyl chain provides an easier pathway for decomposition reactions to initiate.

For instance, a study on 1-alkyl-2,3-dimethylimidazolium nitrates showed a clear decrease in T_onset as the alkyl chain was lengthened from ethyl to decyl. nih.gov Therefore, it is expected that this compound will have a lower thermal stability compared to its shorter-chain counterparts like the ethyl or butyl triflate salts, though it is still considered a thermally robust material. Long-term stability, which can be significantly lower than T_onset, is also an important consideration and can be evaluated using isothermal TGA experiments. acs.orgresearchgate.net

Table 3: Trend of Onset Decomposition Temperature (T_onset) with Alkyl Chain Length for Imidazolium-Based Ionic Liquids

| Cation Alkyl Chain | Example Cation | T_onset (°C) (Nitrate Anion) | Expected Trend for Triflate Anion |

| Ethyl | [Emmim]⁺ | 312.13 | Highest Stability |

| Butyl | [Bmmim]⁺ | 310.23 | ↓ |

| Hexyl | [Hmmim]⁺ | 300.89 | ↓ |

| Octyl | [Ommim]⁺ | 298.36 | ↓ |

| Decyl | [Dmmim]⁺ | 286.25 | Lowest Stability |

Note: Data is for the 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) series under an air atmosphere to illustrate the established trend. nih.gov The absolute T_onset values for the triflate series will be different, but the trend of decreasing stability with increasing chain length is expected to be similar.

Electrical conductivity is a fundamental transport property of ionic liquids, reflecting the mobility of ions under an electric field. This property is crucial for applications such as electrolytes in batteries and capacitors. mdpi.com The conductivity of ionic liquids is a function of ion concentration, size, and mobility, which is in turn related to the viscosity of the medium.

For the 1-alkyl-3-methylimidazolium triflate series, conductivity is strongly influenced by the length of the alkyl chain. nih.gov As the chain length increases from butyl to dodecyl, the viscosity of the ionic liquid increases significantly. This increased viscosity impedes the movement of the ions, leading to a decrease in electrical conductivity. nih.gov

The temperature dependence of conductivity in these systems has been successfully described using models like the compensated Arrhenius formalism (CAF), which accounts for the influence of dipole density. nih.gov The activation energies derived from these models provide insight into the molecular-level mechanisms of ion transport. nih.gov For [C12mim][TfO], the long dodecyl chain leads to stronger van der Waals forces and a more structured liquid phase, resulting in lower conductivity compared to its shorter-chain homologues.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance and Double Layer Capacitance Analysis at Interfaces

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrochemical systems, including those involving ionic liquids like this compound ([C12mim][OTf]). uconn.edu By applying a small sinusoidal AC voltage and measuring the resulting current, EIS can deconvolute various resistive and capacitive elements at the electrode-electrolyte interface. uconn.edutum.de Key parameters derived from this analysis are the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

The Rct quantifies the resistance to electron transfer across the interface, a crucial factor in the kinetics of electrochemical reactions. nih.govscilit.com The Cdl describes the ability of the interface to store charge, arising from the arrangement of ions at the electrode surface, forming an electrical double layer. nih.gov

Research on a series of 1-alkyl-3-methylimidazolium triflate ionic liquids ([Cnmim][OTf], where n = 2, 4, 6, 8, 10) reveals distinct trends in these electrochemical properties as the cation's alkyl chain length increases. nih.govresearchgate.net Studies show that as the alkyl chain gets longer, viscosity generally increases, while both the diffusion coefficient and electrical conductivity decrease. nih.govnih.gov

Capacitance values, however, show a more complex relationship. Contrary to the conventional hypothesis that longer alkyl chains diminish capacitance, studies on the [Cnmim][OTf] series have found that capacitance values tend to increase with cation size, with the exception of the octyl (C8) variant which does not follow an otherwise linear trend. nih.govnih.gov This increase is particularly noted during the cathodic potential sweep. nih.govresearchgate.net While specific data for [C12mim][OTf] is not explicitly detailed in these studies, the established trend suggests it would exhibit a relatively high capacitance compared to its shorter-chain analogues. The system can be idealized using a simple resistor-capacitor (RC) equivalent circuit model where the solution resistance is in series with the double-layer capacitance. nih.gov

Table 1: Trends in Physicochemical and Electrochemical Properties for 1-Alkyl-3-methylimidazolium Triflate Ionic Liquids with Increasing Alkyl Chain Length

| Property | Trend with Increasing Alkyl Chain Length (C2 to C10) | Expected Behavior for [C12mim][OTf] |

| Viscosity | Increases nih.govnih.gov | Higher than C10 analogue |

| Electrical Conductivity | Decreases nih.govnih.gov | Lower than C10 analogue |

| Diffusion Coefficient | Decreases nih.govnih.gov | Lower than C10 analogue |

| Double-Layer Capacitance (Cdl) | Generally Increases (except for C8) nih.govnih.gov | Expected to be high, following the general trend |

This table is based on trends observed for the C2-C10 series and extrapolates the expected behavior for the C12 compound.

Interfacial and Colloidal Science Methodologies

Surface Tension Measurements and Critical Micelle Concentration (CMC) Determination in Various Media

The amphiphilic nature of this compound, arising from its long dodecyl chain (hydrophobic tail) and the imidazolium (B1220033) triflate headgroup (hydrophilic part), allows it to act as a surfactant. manchester.ac.uk A key characteristic of surfactants is their tendency to adsorb at interfaces and to self-assemble into aggregates called micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). wikipedia.orgnih.gov

The CMC can be determined by various techniques, including surface tensiometry, conductivity, and fluorescence spectroscopy. nih.govacs.org In surface tensiometry, the surface tension of a solution is measured as a function of surfactant concentration. Initially, the surface tension decreases significantly as surfactant monomers populate the air-water interface. wikipedia.org Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant. wikipedia.orgnih.gov The concentration at which this break in the plot occurs is the CMC.

For the 1-alkyl-3-methylimidazolium cation series, it is a well-established trend that the CMC decreases as the length of the alkyl chain increases. researchgate.net This is due to the increased hydrophobicity of the longer chain, which provides a stronger driving force for the molecule to leave the aqueous environment and form micelles. Studies on related compounds like 1-dodecyl-3-methylimidazolium tetrafluoroborate (B81430) ([C12mim][BF4]) and 1-dodecyl-3-methylimidazolium chloride ([C12mim][Cl]) confirm this behavior and provide insight into the expected CMC for [C12mim][OTf]. researchgate.netresearchgate.net

Table 2: Critical Micelle Concentration (CMC) of Related C12-Imidazolium Surfactants in Aqueous Solution

| Compound | Anion | CMC (mM) | Temperature (K) | Method |

| 1-Dodecyl-3-methylimidazolium tetrafluoroborate | [BF4]⁻ | 4.8 | 298.15 | Surface Tension researchgate.net |

| 1-Dodecyl-3-methylimidazolium chloride | [Cl]⁻ | ~15-20 | 298.15 | Conductivity researchgate.netresearchgate.net |

| Dodecyltrimethylammonium bromide (DTAB) | [Br]⁻ | 16 | 298.15 | Isothermal Titration Calorimetry researchgate.net |

This table presents CMC values for structurally similar surfactants to provide a comparative context for the expected behavior of this compound.

Isothermal Titration Calorimetry (ITC) for Micellization Thermodynamics (Enthalpy, Entropy, Gibbs Free Energy)

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with chemical and physical processes, making it ideal for studying the thermodynamics of micelle formation. researchgate.nettainstruments.com By titrating a concentrated solution of a surfactant into a solvent (e.g., water), ITC can determine the enthalpy of micellization (ΔHmic). nih.gov

The resulting thermogram shows a distinct transition at the CMC, from which the CMC and ΔHmic can be derived. researchgate.net Once these values are known, the standard Gibbs free energy of micellization (ΔGmic) and the entropy of micellization (ΔSmic) can be calculated using the following fundamental thermodynamic equations, often based on a phase separation model: acs.org

ΔGmic = RT ln(XCMC) (where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units)

ΔSmic = (ΔHmic - ΔGmic) / T

Studies on analogous compounds like 1-alkyl-3-methylimidazolium chlorides ([Cnmim]Cl) have provided detailed thermodynamic data. researchgate.net For [C12mim]Cl, the micellization process is found to be entropy-driven, which is typical for the aggregation of hydrophobic chains in an aqueous medium. researchgate.netacs.org The negative ΔGmic indicates a spontaneous process, the slightly endothermic ΔHmic is overcome by the large, positive TΔSmic term, which arises from the release of structured water molecules from around the hydrophobic tails. researchgate.net

Table 3: Thermodynamic Parameters of Micellization for 1-Dodecyl-3-methylimidazolium Chloride ([C12mim]Cl) in Aqueous Solution at 298.15 K

| Thermodynamic Parameter | Value | Unit |

| Critical Micelle Concentration (CMC) | 16.9 | mM researchgate.net |

| Enthalpy of Micellization (ΔHmic) | 2.5 | kJ·mol⁻¹ researchgate.net |

| Gibbs Free Energy of Micellization (ΔGmic) | -24.4 | kJ·mol⁻¹ researchgate.net |

| Entropy of Micellization (TΔSmic at 298.15 K) | 26.9 | kJ·mol⁻¹ researchgate.net |

Data for [C12mim]Cl, a close structural analogue, illustrates the thermodynamic profile expected for the micellization of [C12mim][OTf].

Small-Angle X-ray Scattering (SAXS) for Aggregate Structure Elucidation and Morphological Transitions

Small-Angle X-ray Scattering (SAXS) is an essential technique for characterizing the structure, shape, and size of nanoscale objects, such as the aggregates and liquid crystalline phases formed by surfactant-like ionic liquids. manchester.ac.uknih.gov Research on a series of long-chain 1-alkyl-3-methylimidazolium salts, including [C12mim][OTf], has utilized SAXS to investigate their thermotropic phase behavior. manchester.ac.uk

These studies reveal that [C12mim][OTf] exhibits amphiphilic characteristics and forms lamellar, sheetlike arrays in its crystalline phase. manchester.ac.uk Upon heating, it transitions into an enantiotropic smectic A (SmA) liquid crystalline phase before melting into an isotropic liquid. The lamellar structure consists of bilayers of imidazolium cations with their dodecyl chains interdigitated, separated by layers of the triflate anions. manchester.ac.uk

The nature of the anion significantly influences the interlayer spacing (d-spacing) in both the crystalline and liquid crystalline (mesophase) states. SAXS measurements show that the interlayer spacing in the mesophase is largest for anions that have the greatest capacity to form three-dimensional hydrogen-bonding networks. For the 1-dodecyl-3-methylimidazolium cation, the d-spacing follows the order: [TFI]⁻ < [OTf]⁻ < [BF₄]⁻ < Br⁻ < Cl⁻. manchester.ac.uk This demonstrates that the smaller, more charge-dense anions like chloride lead to more compact packing, while the bulkier triflate anion results in a larger interlayer distance. manchester.ac.uk

Table 4: Effect of Anion on Interlayer d-spacing in the Smectic A Mesophase of 1-Dodecyl-3-methylimidazolium Salts

| Anion | Chemical Formula | Interlayer Spacing (d) at 100 °C (Å) |

| Chloride | Cl⁻ | 31.8 manchester.ac.uk |

| Bromide | Br⁻ | 31.2 manchester.ac.uk |

| Tetrafluoroborate | [BF₄]⁻ | 29.8 manchester.ac.uk |

| Trifluoromethanesulfonate (Triflate) | [OTf]⁻ | 28.6 manchester.ac.uk |

| Bis(trifluoromethanesulfonyl)imide | [TFI]⁻ | 23.3 manchester.ac.uk |

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) for Surface Adsorption Characterization

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are complementary techniques used to characterize the surface morphology and elemental composition of materials. In the context of [C12mim][OTf], these methods are valuable for visualizing and confirming its adsorption onto various solid substrates.

SEM provides high-resolution images of a surface's topography. nih.gov If [C12mim][OTf] were adsorbed onto a substrate, such as silica (B1680970) nanoparticles, an electrode material, or activated carbon, SEM could be used to observe changes in the surface morphology. nih.govfao.org For example, a smooth initial surface might appear rougher or covered with a distinct film or flocculent structures after the adsorption of the ionic liquid. nih.gov

EDX (also known as EDS) is performed in conjunction with SEM to provide elemental analysis of a selected area on the sample's surface. By detecting the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDX can identify the elements present and their relative abundance. For a sample with adsorbed [C12mim][OTf], EDX analysis would be expected to detect signals corresponding to the elements in the ionic liquid: Carbon (C), Nitrogen (N) from the imidazolium ring; and Oxygen (O), Fluorine (F), and Sulfur (S) from the triflate anion (CF₃SO₃⁻). The presence and distribution of these elements, particularly fluorine and sulfur which are unique to the anion, would provide direct evidence of the adsorption and surface coverage of [C12mim][OTf]. fao.orgnih.gov

Computational and Theoretical Investigations of 1 Dodecyl 3 Methylimidazolium Triflate

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For ionic liquids like 1-Dodecyl-3-methylimidazolium (B1224283) triflate, DFT calculations provide a detailed picture of the fundamental interactions between the cation and anion.

DFT studies on imidazolium-based ionic liquids reveal a delocalized positive charge on the 1-dodecyl-3-methylimidazolium cation, with the highest positive charge density typically located on the acidic protons of the imidazolium (B1220033) ring, particularly the hydrogen atom at the C2 position. researchgate.netnih.gov The negative charge on the triflate (CF₃SO₃⁻) anion is primarily distributed among the oxygen atoms. researchgate.net

The interaction between the cation and anion is a complex interplay of electrostatic forces and hydrogen bonding. chemrxiv.org DFT calculations are used to determine the most stable conformations of the ion pair and to quantify the interaction energy. researchgate.net This energy is a critical factor in understanding the physical properties of the ionic liquid, such as its melting point and viscosity. The analysis shows that charge transfer occurs from the lone pairs of the oxygen atoms in the anion to the anti-bonding orbitals of the C-H bonds in the cation. chemrxiv.org Studies on similar 1-alkyl-3-methylimidazolium triflates show that activation energies for conductivity and fluidity are significantly high, indicating strong intermolecular forces. nih.govnih.gov

| Parameter | Typical Finding/Description | Significance |

|---|---|---|

| Cation Charge Center | Delocalized across the imidazolium ring, with highest positive density on the C2-H proton. | Determines the primary site for anionic interaction and hydrogen bonding. researchgate.netnih.gov |

| Anion Charge Center | Concentrated on the three oxygen atoms of the sulfonate group in the triflate anion. | Acts as the primary hydrogen bond acceptor. researchgate.net |

| Primary Interaction Type | Strong C-H···O hydrogen bonds, primarily involving the C2-H of the cation and an oxygen of the anion. researchgate.netchemrxiv.org | Governs the ion pair's structure and stability. |

| Interaction Energy | Calculations for related imidazolium triflates show strong binding energies, indicative of stable ion pairs. researchgate.net | Influences macroscopic properties like melting point, viscosity, and thermal stability. |

| Charge Transfer | Occurs from anion oxygen lone pairs to cation C-H anti-bonding orbitals. chemrxiv.org | Contributes to the stabilization of the ion pair. |

Hydrogen bonds are the cornerstone of the intermolecular interactions in 1-Dodecyl-3-methylimidazolium triflate. The most significant hydrogen bond is formed between the most acidic proton on the imidazolium ring (at the C2 position) and the oxygen atoms of the triflate anion. researchgate.netresearchgate.net DFT calculations allow for the precise characterization of these bonds, including their length, angle, and energy.

When modeling chemical processes in an ionic liquid, it is crucial to account for the solvent environment. Computational chemists use two primary approaches: implicit and explicit solvation models. arxiv.orgwikipedia.org

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant. arxiv.org They are computationally efficient and can provide a good general approximation of solvation effects. However, they cannot capture specific, local interactions between the solute and individual solvent ions, such as hydrogen bonding, which can be critical in ionic liquids. arxiv.orgnih.gov

Explicit Solvation Models: In this approach, a number of individual solvent molecules (in this case, pairs of 1-dodecyl-3-methylimidazolium and triflate ions) are included in the calculation, surrounding the solute molecule. wikipedia.org This method provides a much more detailed and physically realistic picture of the solvation shell, accounting for specific ion-solute interactions and the discrete nature of the solvent. nih.gov The main drawback is the significantly higher computational cost. arxiv.org Studies have shown that for ionic liquids, where specific interactions are dominant, explicit solvent models often yield more accurate results for properties like absorption spectra compared to gas-phase or implicit solvent calculations. nih.govfigshare.com Hybrid models, which combine a quantum mechanical treatment of the solute and the immediate solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational expense. wikipedia.org

| Feature | Implicit Solvation Model | Explicit Solvation Model |

|---|---|---|

| Representation of Solvent | Continuous, homogeneous dielectric medium. arxiv.org | Individual, discrete solvent molecules/ion pairs. wikipedia.org |

| Computational Cost | Low. | High. arxiv.org |

| Accuracy of Specific Interactions | Does not model specific local interactions like H-bonding. nih.gov | Provides a detailed and accurate description of the local solvation environment. nih.gov |

| Best Use Case | Rapid screening, systems where specific interactions are less critical. | Systems dominated by specific interactions like hydrogen bonding, detailed mechanistic studies. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations provide invaluable insights into the dynamic properties of the bulk liquid and its interactions with other molecules.

MD simulations are essential for studying the collective behavior of ions in the liquid state. These simulations can track the correlated motion of many ions, revealing information about transport properties such as viscosity and conductivity. iitgn.ac.in The dynamics in ionic liquids are complex, involving not just the movement of individual ions but also the collective rearrangement of ion clusters. nih.gov

Dielectric relaxation studies, often performed in conjunction with MD simulations, probe the response of the ionic liquid to an external electric field. nih.gov The polarization dynamics arise from both the reorientational (rovibrational) and translational motions of the cations and anions. nih.govrsc.org Simulations of similar imidazolium-based ionic liquids show that the dielectric spectrum is characterized by multiple relaxation processes occurring on different timescales, from picoseconds to nanoseconds, reflecting the complex and heterogeneous dynamic environment within the liquid. nih.gov

MD simulations allow for the detailed investigation of how guest molecules are solvated within the ionic liquid. The simulations show the formation of distinct solvation shells around a solute, with the composition and structure of these shells being highly dependent on the solute's properties (e.g., polar, nonpolar, charged). semanticscholar.org For a charged solute, the first solvation shell is typically composed of counter-ions from the ionic liquid, driven by strong electrostatic interactions. semanticscholar.org

The dynamics within these solvation shells are also a key area of study. Simulations can quantify the residence time of ions in the solvation shell and the rate of solvent exchange, which are crucial for understanding reaction kinetics in ionic liquid media. The presence of a guest molecule can perturb the inherent structure of the ionic liquid, disrupting the hydrogen-bonding network and altering the local dynamics. mdpi.compsu.edu These studies are fundamental to designing task-specific ionic liquids for applications such as catalysis and separations, where the interaction with specific guest molecules is paramount.

Thermodynamic Modeling and Simulation Approaches (e.g., PC-SAFT Equation of State, NRTL Parameters) for Phase Behavior

The prediction and understanding of the phase behavior of ionic liquids (ILs) like this compound ([C12mim][OTf]) are crucial for their application in various chemical processes. Thermodynamic models such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state and the Non-Random Two-Liquid (NRTL) model are powerful tools for this purpose. While specific experimental data and fitted parameters for this compound are not extensively available in the public domain, the methodologies applied to similar imidazolium-based ILs provide a clear framework for how such modeling is approached.

The PC-SAFT equation of state is a sophisticated model that describes the thermodynamic properties of fluids based on molecular parameters. For ILs, which have negligible vapor pressure and decompose at high temperatures, the determination of critical constants is not feasible. mdpi.com Therefore, the three pure compound parameters for PC-SAFT (segment number, m; segment diameter, σ; and dispersion energy, ε/k) are often obtained by fitting to experimental liquid density data. researchgate.net For homologous series of ILs, such as the 1-alkyl-3-methylimidazolium family, these parameters can be correlated with the molecular weight or the alkyl chain length of the cation. researchgate.net This approach allows for the prediction of thermodynamic properties for ILs where experimental data is scarce. For instance, studies on 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Cnmim][NTf2]) have shown that simple molecular weight-based correlations for the CP-PC-SAFT (Corrected-Perturbed-Chain Statistical Association Fluid Theory) parameters can accurately model densities and predict other properties like isobaric heat capacities and sound velocities. researchgate.net

Below is an illustrative data table showing PC-SAFT parameters for a series of 1-alkyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ILs, which demonstrates how parameters vary with the cation's alkyl chain length. A similar approach could be applied to the triflate series.

| Ionic Liquid | Alkyl Chain | Segment Number (m) | Segment Diameter (σ) [Å] | Dispersion Energy (ε/k) [K] |

| [C2mim][NTf2] | Ethyl | 2.653 | 4.673 | 314.2 |

| [C4mim][NTf2] | Butyl | 3.328 | 4.691 | 315.1 |

| [C6mim][NTf2] | Hexyl | 4.003 | 4.709 | 316.0 |

| [C8mim][NTf2] | Octyl | 4.678 | 4.727 | 316.9 |

| This table is representative and based on data for analogous compounds, not this compound. |

The NRTL (Non-Random Two-Liquid) model is an excess Gibbs free energy model used to describe the phase behavior of liquid mixtures. It accounts for the non-random distribution of molecules in a mixture due to intermolecular forces. The model uses binary interaction parameters that are typically regressed from experimental vapor-liquid or liquid-liquid equilibrium data. While specific NRTL parameters for systems containing this compound are not readily found, the use of such models is crucial for designing separation processes involving ILs. The flexibility of local composition models like NRTL allows for the accurate prediction of complex phase behavior, although care must be taken as they can sometimes predict more phase splits than are physically real. researchgate.net

Mechanistic Studies of Chemical Reactions in the Presence of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions, including those carried out in ionic liquids. researchgate.net For reactions occurring in this compound, computational studies would aim to map out the potential energy surface, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, in the context of imidazolium-based ILs, computational studies have been used to investigate reaction mechanisms such as SN2 reactions. The activation barriers for these reactions can be calculated, providing insights that are in good agreement with experimental kinetic data. peeref.com The role of the ionic liquid is not merely as a passive solvent; the cation and anion can interact with reactants and transition states, stabilizing or destabilizing them and thus altering the reaction pathway. For instance, hydrogen bonding between the imidazolium cation and a reactant can influence its reactivity. researchgate.net

A hypothetical reaction pathway elucidated through computational methods might involve the following steps:

Formation of a reactant-ionic liquid complex.

Transformation of the reactant to a transition state, stabilized by interactions with the cation and/or anion of the IL.

Formation of a product-ionic liquid complex.

Release of the product from the ionic liquid.

The solvent properties of this compound can have a profound effect on the kinetics and selectivity of a chemical reaction. The long dodecyl chain imparts significant nonpolar character, while the imidazolium ring and triflate anion provide polarity and the ability to engage in specific interactions like hydrogen bonding.

Computational studies can dissect the various contributions to the solvent effect. Molecular dynamics (MD) simulations, for instance, can reveal the solvation structure of reactants and transition states within the ionic liquid. nih.gov These simulations show how the cations and anions of the IL arrange themselves around a solute, which can significantly influence the solute's reactivity. nih.gov For charged solutes, electrostatic interactions are often dominant. nih.gov

The polarity of imidazolium-based ionic liquids is a complex property determined by the nature of both the cation and the anion. psu.edu Solvatochromic probes can be used experimentally to determine parameters such as the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). These parameters can then be correlated with reaction rates and selectivities. For instance, solvents with higher dipolarity and basicity can better stabilize charged transition states, potentially accelerating the reaction. acs.org Conversely, strong hydrogen bonding between the IL and a reactant could inhibit its reactivity. acs.org

A study on the synthesis of another imidazolium-based ionic liquid, 1-hexyl-3-methylimidazolium (B1224943) bromide, demonstrated that solvent effects can alter the reaction rate by over an order of magnitude. acs.org While polar aprotic solvents like DMSO significantly accelerated the reaction, polar protic solvents like methanol (B129727) retarded it due to hydrogen bonding with the nucleophile. acs.org Similar considerations would apply to reactions conducted in this compound, where its specific combination of polar and nonpolar domains, as well as its hydrogen bonding capabilities, would dictate its influence on reaction outcomes.

Applications in Advanced Chemical and Materials Research

Catalysis and Reaction Engineering

The structure of 1-dodecyl-3-methylimidazolium (B1224283) triflate allows it to function in multiple roles within a catalytic system, including as a catalyst itself, a reaction medium, a stabilizing agent, or as part of a multiphase catalytic setup.

Ionic liquids (ILs) with the triflate anion are recognized for their hydrolytic stability, making them preferred reaction media over ILs with anions like tetrafluoroborate (B81430) ([BF4]⁻) or hexafluorophosphate (B91526) ([PF6]⁻) in certain organic reactions. nih.gov The triflate anion is the conjugate base of the superacid triflic acid, and its non-nucleophilic, non-basic nature is crucial in many catalytic applications. nih.govlookchem.com While specific studies detailing the use of 1-dodecyl-3-methylimidazolium triflate as a primary catalyst are not extensively documented, its properties suggest significant potential. For instance, related triflate-containing ILs have been employed in various syntheses. nih.gov Metal triflates, such as lanthanum(III) triflate (La(OTf)₃), are effective catalysts for reactions like the direct amidation of esters, showcasing the catalytic potential of the triflate moiety under mild conditions. organic-chemistry.org

As a reaction medium, this compound offers a polar, yet hydrophobic, environment. Its long alkyl chain can enhance the solubility of nonpolar organic reactants, while the ionic imidazolium (B1220033) headgroup can interact with polar reagents or catalysts. cymitquimica.com This dual characteristic is advantageous in reactions involving substrates of differing polarities. The general class of 1,3-dialkyl imidazolium salts is considered one of the most versatile families of ILs for catalytic processes, where they can act as solvents, supports, or modifiers. rsc.org The properties of the IL, such as hydrophobicity and basicity, can be finely tuned by selecting the appropriate alkyl side chain and anion, which also facilitates simpler product separation processes. rsc.org

The amphiphilic structure of this compound, featuring a long C₁₂ hydrophobic tail and a hydrophilic imidazolium headgroup, allows it to form micelles in aqueous solutions. researchgate.netresearchgate.net These self-assembled aggregates act as nanoscopic reactors, or "nanovessels," that can concentrate reactants and catalysts, leading to significant rate enhancements in chemical reactions—a field known as micellar catalysis. researchgate.netnih.gov

Research on closely related compounds, such as 1-dodecyl-3-methylimidazolium bromide ([C12MIM]Br) and chloride ([C12MIM]Cl), has demonstrated the effectiveness of these surface-active ionic liquids (SAILs) in catalysis. researchgate.netrsc.org For example, the catalytic performance of 1-dodecyl-3-methylimidazolium chloride micelles was significantly improved for the reductive degradation of rhodamine B by forming mixed micelles with a nonionic surfactant. rsc.org The formation of micelles is driven by entropy in the case of the chloride and bromide salts. researchgate.net These micellar systems can solubilize hydrophobic reactants in an aqueous medium, offering a more environmentally benign alternative to traditional organic solvents. nih.gov The catalytic activity of these amphiphilic ionic liquids is strongly dependent on the length of the alkyl chain. rsc.org The exploration of such systems with the triflate anion is a promising area, as the nature of the counterion can influence micellar properties and catalytic activity.

Imidazolium-based ionic liquids have been widely used as media and stabilizers for the synthesis of metal nanoparticles. researchgate.net The IL can act as a solvent, a capping agent to prevent agglomeration, and in some cases, a template to direct the growth and shape of the nanoparticles. researchgate.netrsc.org The stabilization is often achieved through electrostatic interactions and the formation of a protective layer around the nanoparticle surface. researchgate.net

Studies on related compounds provide insight into the potential role of this compound. For example, 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) ([BMIM][OTf]) has been used in the citrate-mediated reduction of silver ions to form silver nanoparticles with significant antibacterial activity. researchgate.net Molecular simulations have shown that the imidazolium cation ([BMIM]⁺) is more effective in stabilizing gold nanoparticles than the corresponding anion, with the imidazolium ring interacting strongly with the nanoparticle surface. researchgate.net The long dodecyl chain of [C12MIM][OTf] would provide enhanced steric stabilization, acting as a surfactant tail that prevents nanoparticles from aggregating. Furthermore, the choice of ionic liquid can control the final morphology of the crystals; for instance, imidazolium-based ILs have been used to mediate the self-assembly of primary silver nanoparticles into 1D or 3D superstructures. researchgate.net

Microemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids (like oil and water) stabilized by a surfactant film. Ionic liquid-in-oil microemulsions create discrete, nanosized ionic liquid droplets that can serve as nanoreactors for catalysis. These systems confine reactants and catalysts within a unique microenvironment, often leading to enhanced reaction rates and selectivity.

While specific research on microemulsions formed with this compound is limited, the principles are well-established for other imidazolium salts. For instance, a ternary microemulsion system has been characterized using 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([Emim][Tf2N]) as the polar core. rsc.org The amphiphilic nature of [C12MIM][OTf] makes it an excellent candidate for acting as the surfactant in such systems. The micelles formed by this ionic liquid, as discussed in section 5.1.2, are themselves considered a form of nanoreactor, capable of compartmentalizing reactants and influencing reaction pathways. rsc.org An efficient bioinspired nanoreactor for dephosphorylation reactions was designed using mixed micelles containing a long-chain alkylimidazole, demonstrating the catalytic utility of these self-assembled structures. researchgate.net

Immobilizing ionic liquids onto solid supports creates materials known as Supported Ionic Liquid Phase (SILP) catalysts or Solid Catalysts with an Ionic Liquid Layer (SCILL). rsc.orgmdpi.comresearchgate.net These systems combine the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and catalyst recycling).

The interaction of this compound with common catalyst supports like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂) is critical for designing such materials. Studies using infrared (IR) spectroscopy on the related 1-ethyl-3-methylimidazolium trifluoromethanesulfonate ([Emim][OTf]) on alumina nanoparticles have shown a direct interaction between the sulfonate (SO₃) group of the triflate anion and the alumina surface. researchgate.net The ionic liquid's structure is perturbed in a thin layer at the interface with the oxide surface. researchgate.net When [C12MIM][OTf] is used, the dodecyl chains would form a distinct liquid phase on the support, creating a hydrophobic environment where specific reactions can occur. mdpi.com The choice of solid support is also crucial; for example, commercial alumina has been shown to enhance CO₂ uptake when impregnated with an imidazolium-based ionic liquid. researchgate.net Polymer-supported imidazolium salts with triflate anions have also been developed as highly efficient and reusable catalysts for nucleophilic substitution reactions. elsevierpure.com

Separation and Extraction Processes

Room-temperature ionic liquids are recognized as novel solvents for applications in separation science, particularly in liquid-liquid extraction. researchgate.net Their negligible vapor pressure, high thermal stability, and tunable polarity make them attractive alternatives to volatile organic compounds. researchgate.net

This compound is particularly well-suited for separation processes due to its amphiphilic character. The long dodecyl chain imparts hydrophobic properties, enhancing its ability to extract nonpolar organic compounds from aqueous phases, while the ionic part maintains its character as a salt. cymitquimica.com The performance of imidazolium-based ionic liquids in extraction is influenced by the alkyl chain length; a study on the interfacial tension between crude oil and aqueous solutions showed differences in performance between ionic liquids with C₁₂ and C₁₈ chains. researchgate.net

A closely related compound, 1-dodecyl-3-methylimidazolium chloride, has been successfully used as an additive to solubilize and assist in the sample preparation of highly hydrophobic integral membrane proteins for proteomic analysis. nih.gov This demonstrates the compound's ability to interact with and dissolve complex hydrophobic biomolecules. The aggregation behavior of these amphiphilic ionic liquids in solution is a key factor in their application for material preparation and environmental pollution control. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₇H₃₁F₃N₂O₃S | roco.global |

| Molecular Weight | 400.50 g/mol | roco.globaliolitec.de |

| Melting Point | 47 °C | roco.globaliolitec.de |

| Boiling Point (Predicted) | 300 °C | epa.gov |

| Vapor Pressure (Predicted) | 3.31e-5 mmHg | epa.gov |

| Water Solubility (Predicted) | 3.89e-4 mol/L | epa.gov |

| LogKow (Octanol-Water, Predicted) | 0.750 | epa.gov |

Table 2: Mentioned Chemical Compounds

Liquid-Liquid Extraction Applications for Biomolecule and Metal Ion Separation

Ionic liquids are widely explored as alternative solvents in liquid-liquid extraction processes due to their tunable nature and unique solvation capabilities. mdpi.com The 1-alkyl-3-methylimidazolium framework, in particular, has been a common platform for designing task-specific ionic liquids for separating biomolecules and metal ions. mdpi.com However, a review of the available scientific literature indicates that specific studies focusing on the application of this compound for the liquid-liquid extraction of biomolecules or for metal ion separation have not been prominently reported.

Distillation Enhancement and Azeotrope Breaking Strategies Utilizing Ionic Liquid Properties

Extractive distillation is a common method for separating azeotropic mixtures, which cannot be separated by conventional distillation. Ionic liquids are often considered for this purpose as entrainers due to their negligible vapor pressure, which simplifies solvent recovery. While various imidazolium-based ionic liquids have been investigated for their ability to alter vapor-liquid equilibria and break azeotropes, there is currently no specific research available in the scientific literature detailing the use or effectiveness of this compound in distillation enhancement or azeotrope breaking strategies.

Gas Absorption and Selectivity Studies for Industrial Gas Separation

The separation of gases, such as CO2 from industrial streams, is another area where ionic liquids have shown significant promise. Their ability to physically or chemically absorb gases can be tailored by modifying the cation and anion structure. Despite extensive research into various ionic liquids for gas absorption, specific studies detailing the performance, selectivity, or absorption capacity of this compound for industrial gas separation were not found in the reviewed literature.

Development of Advanced Chromatographic and Electrophoretic Media (e.g., Non-Aqueous Capillary Electrophoresis)

Imidazolium-based ionic liquids are frequently used as additives or modifiers in separation science, including liquid chromatography and capillary electrophoresis. nih.gov They can act as components of the mobile phase or as surface modifiers for the stationary phase, influencing selectivity and separation efficiency through various electrostatic and lipophilic interactions. nih.gov

The 1-dodecyl-3-methylimidazolium cation itself has demonstrated utility in separation processes such as the reverse flotation of minerals. researchgate.net Furthermore, this compound has been identified as a precursor material in the development of novel sorbents for use in matrix solid-phase dispersion, a sample preparation technique for plant and food samples. mdpi.com While these applications highlight the potential of the compound's constituent ions in separation contexts, detailed research and performance data on the specific use of this compound as a medium in advanced chromatographic techniques like non-aqueous capillary electrophoresis are not extensively documented.

Interfacial Tension Reduction and Adsorption Mechanisms in Enhanced Oil Recovery (EOR) Formulations

Chemical Enhanced Oil Recovery (EOR) methods often rely on surfactants to reduce the interfacial tension (IFT) between oil and water, thereby mobilizing residual oil trapped in reservoirs. Surface-active ionic liquids (SAILs) have been investigated for this role due to their stability and ability to lower IFT. Although related compounds with similar cations or anions have been studied, a search of the scientific literature reveals no specific studies on the application of this compound in EOR formulations or data on its performance in reducing interfacial tension for this purpose.

Materials Science and Engineering

Integration into Polymer Blends and Composite Material Development for Tunable Properties

The integration of ionic liquids into polymer matrices is a key strategy for developing functional materials with tailored properties. In this area, this compound has been successfully used as a compatibilizer in biodegradable polymer blends. mdpi.com

A study investigating Polybutylene succinate (B1194679) (PBS) and rice starch (RS) blends employed this compound as an ionic liquid-based surfactant (ILbS). mdpi.comresearchgate.net Its role was to improve the compatibility between the hydrophobic PBS and the hydrophilic RS. The research found that the addition of the ionic liquid generated beneficial intermolecular interactions, specifically ion-dipole and hydrophobic-hydrophobic forces, between the two polymer phases. researchgate.net

The inclusion of [C12mim][OTf] led to significant improvements in the mechanical properties of the PBS/RS blends. Compared to blends without the compatibilizer, those containing the ionic liquid exhibited enhanced tensile and flexural extension. researchgate.net

The thermal properties of the blends were also notably affected by the addition of this compound. Differential Scanning Calorimetry (DSC) showed that the melting point of the blends decreased with the inclusion of the ionic liquid. researchgate.netresearchgate.net Conversely, Thermogravimetric Analysis (TGA) revealed that the thermal decomposition temperature of the blends containing the ionic liquid was higher than that of the pure blend, indicating improved thermal stability. researchgate.net These findings demonstrate the potential of this compound as an effective compatibilizer for tuning the physicochemical properties of biopolymer blends. researchgate.net

Table 1: Effect of this compound ([C12mim][OTf]) on Thermal Properties of PBS/RS Blends

| Blend Composition | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|

| PBS/RS | - | 378.6 |

| PBS/RS with [C12mim][OTf] | Lowered | 381.8 |

Data sourced from Shamsuri, A.A., et al. (2020). mdpi.comresearchgate.net

Surface Modification and Interfacial Adhesion Studies for Advanced Materials Design

The unique properties of ionic liquids, such as their low volatility, high thermal stability, and tunable nature, make them attractive candidates for modifying material surfaces and enhancing interfacial adhesion. The long dodecyl chain of the 1-Dodecyl-3-methylimidazolium cation, combined with the triflate anion, could theoretically influence the surface energy of substrates and promote adhesion between dissimilar materials, such as in polymer composites or coatings.

However, specific research detailing the use of this compound for these purposes is not readily found in the current body of scientific literature. Investigations would be needed to determine its effectiveness in:

Surface energy reduction: Quantifying the change in contact angle and surface tension of various substrates upon treatment with this ionic liquid.

Interfacial shear strength: Measuring the improvement in adhesion between fibers (e.g., carbon, glass) and polymer matrices after applying the ionic liquid as a surface treatment or coupling agent.